- Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds utilizing bisulfite intermediate, United States, , ,

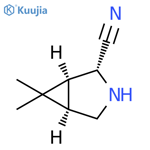

Cas no 672325-23-4 (3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI))

![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) structure](https://ja.kuujia.com/scimg/cas/672325-23-4x500.png)

672325-23-4 structure

商品名:3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 化学的及び物理的性質

名前と識別子

-

- 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)

- methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

- (1R,2S,5S)-6,6-DIMETHYL-3- AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID

- 6,6-Dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester

- methyl (1r,2s,5s)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate

- EN300-6764188

- SCHEMBL2055326

- (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester

- DTXSID30459426

- 672325-23-4

- QU2L2336K5

- UNII-QU2L2336K5

- 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester, (1R,2S,5S)-

- (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

- C9H15NO2

- KCIDWDVSBWPHLH-ACZMJKKPSA-N

- AKOS032949609

- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate

- CS-0254973

- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester, (1R,2S,5S)-

-

- インチ: InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7-/m0/s1

- InChIKey: KCIDWDVSBWPHLH-ACZMJKKPSA-N

- ほほえんだ: CC1(C2C1C(NC2)C(=O)OC)C

計算された属性

- せいみつぶんしりょう: 169.11035

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 1.060

- ふってん: 210℃

- フラッシュポイント: 81℃

- PSA: 38.33

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM482842-5g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 95%+ | 5g |

$169 | 2023-02-17 | |

| Enamine | EN300-6764188-10.0g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 10g |

$134.0 | 2023-05-30 | ||

| Enamine | EN300-6764188-0.05g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 0.05g |

$19.0 | 2023-05-30 | ||

| Enamine | EN300-6764188-0.5g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 0.5g |

$21.0 | 2023-05-30 | ||

| Chemenu | CM482842-1000g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 95%+ | 1000g |

$19385 | 2023-02-17 | |

| Enamine | EN300-6764188-0.25g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 0.25g |

$20.0 | 2023-05-30 | ||

| Enamine | EN300-6764188-1.0g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 1g |

$22.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325643-10g |

Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 98% | 10g |

¥1624.00 | 2024-05-04 | |

| Chemenu | CM482842-10g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 95%+ | 10g |

$306 | 2023-02-17 | |

| Enamine | EN300-6764188-2.5g |

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |

672325-23-4 | 2.5g |

$43.0 | 2023-05-30 |

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Process for the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane compounds and enantiomeric salts thereof, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Process for preparation of optically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , tert-Butyl methyl ether ; 45 min, < 30 °C; < 30 °C → 50 °C; 5 h, 50 °C

リファレンス

- Process for preparation of optically pure 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, World Intellectual Property Organization, , ,

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Raw materials

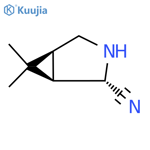

- 3-Azabicyclo[3.1.0]hexane-2-carbonitrile, 6,6-dimethyl-, (1S,2R,5R)-

- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile

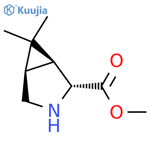

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) Preparation Products

3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI) 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

672325-23-4 (3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,6,6-dimethyl-,methylester,(1R,2S,5S)-(9CI)) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:672325-23-4)(1R,2S,5S)-6,6-二甲基-3-氮杂双环[3.1.0]己烷-2-羧酸甲酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ